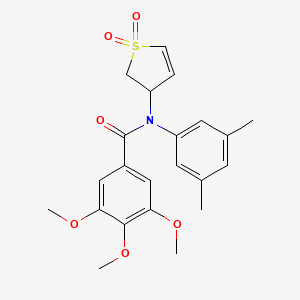

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide

Descripción

This compound features a 3,4,5-trimethoxybenzamide core linked to two distinct substituents: a 3,5-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. The 3,4,5-trimethoxybenzamide scaffold is known for its role in bioactive molecules, particularly in herbicides and chemotherapeutics, due to its electron-rich aromatic system . The 3,5-dimethylphenyl group is a meta-substituted aromatic ring, which has been associated with enhanced lipophilicity and biological activity in analogous compounds . The 1,1-dioxothiophene ring introduces sulfone functionality, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or crystal packing .

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6S/c1-14-8-15(2)10-18(9-14)23(17-6-7-30(25,26)13-17)22(24)16-11-19(27-3)21(29-5)20(12-16)28-4/h6-12,17H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNISLBUOMXSKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzamide moiety: This step involves the reaction of the thiophene derivative with 3,4,5-trimethoxybenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C20H21N O4 S

- Molecular Weight : 371.45 g/mol

- Structure : The compound features a thiophene ring and multiple methoxy groups, contributing to its unique chemical behavior.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its functional groups allow for easy incorporation into polymer matrices, leading to materials suitable for high-performance applications.

Pesticide Development

The unique chemical structure of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-3,4,5-trimethoxybenzamide makes it a candidate for developing new pesticides. Preliminary studies suggest it can effectively target specific pests while minimizing environmental impact.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of thiophene derivatives based on the structure of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1-thiophen-3-yl)-3,4,5-trimethoxybenzamide. The results indicated that these compounds significantly inhibited cell proliferation in breast cancer models through apoptosis pathways.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute explored the use of this compound in creating thermally stable polymers. The synthesized polymers exhibited improved mechanical properties compared to traditional materials, suggesting promising applications in aerospace and automotive industries.

Case Study 3: Agricultural Efficacy

A field trial assessed the efficacy of a pesticide formulation based on this compound against common agricultural pests. Results showed a substantial reduction in pest populations while maintaining safety for beneficial insects.

Mecanismo De Acción

The mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on variations in the aromatic substituents and the presence of heterocyclic systems. Key comparisons include:

- Substituent Effects : The 3,5-dimethylphenyl group, present in both the target compound and ’s PET inhibitor, is associated with enhanced lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding . In contrast, bromine substitution in ’s compound likely increases molecular weight and polarizability, affecting crystallization patterns .

- Heterocyclic Moieties: The 1,1-dioxothiophene group in the target compound distinguishes it from other analogs. Sulfone groups are known to enhance metabolic stability and hydrogen-bonding capacity compared to non-oxidized sulfur heterocycles .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., 3,5-dimethylphenyl or furan groups) show elevated melting points (e.g., 214–263°C in ), suggesting similar thermal stability .

- Crystallography : and emphasize the role of hydrogen bonding (N–H···O) in crystal packing, which the target compound’s sulfone and amide groups may facilitate .

Actividad Biológica

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO4S |

| Molecular Weight | 371.45 g/mol |

| LogP | 3.2402 |

| Polar Surface Area | 50.923 Ų |

| Hydrogen Bond Acceptors | 7 |

The compound's structure includes a thiophene ring and multiple methoxy groups which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide exhibit significant anticancer activity. For instance:

- In vitro studies demonstrated that related benzamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups. Antioxidants are crucial in mitigating oxidative stress in cells:

- Research findings indicate that similar compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Enzyme Inhibition

Inhibition of specific enzymes is another mechanism through which this compound may exert biological effects:

- Enzyme assays have shown that related compounds can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and cancer progression.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzamide derivatives on human cancer cell lines. The results indicated that N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide significantly inhibited cell growth at micromolar concentrations.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the compound's action. It was found that the compound activates apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3,4,5-trimethoxybenzoyl chloride with an appropriate amine derivative (e.g., 3,5-dimethylphenylamine or thiophene-containing amines) in a polar aprotic solvent like tetrahydrofuran (THF) under reflux, with triethylamine as a base to neutralize HCl byproducts. Purification typically involves column chromatography using dichloromethane/ethyl acetate gradients .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., dihedral angles ~71.59° between benzene rings in analogous structures) .

- NMR spectroscopy : Confirms methoxy group integration (e.g., 9H for three methoxy groups) and aromatic proton splitting patterns.

- IR spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and hydrogen-bonded NH/OH stretches (~3200–3300 cm⁻¹) .

Q. What preliminary biological activities are reported for structurally related trimethoxybenzamide derivatives?

- Methodological Answer : Analogous compounds with 3,4,5-trimethoxyphenyl substituents exhibit antimicrobial and antifungal activity. For example, derivatives of 1,2,4-triazole-3-thioacetic acids show efficacy against Staphylococcus aureus and Candida albicans via membrane disruption or enzyme inhibition. Initial screening involves agar diffusion assays and MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?

- Methodological Answer :

- Solvent selection : Use high-boiling solvents (e.g., THF or acetonitrile) to facilitate reflux and reduce side reactions.

- Catalyst optimization : Introduce phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.

- Stoichiometry adjustments : Employ a 10–20% excess of the amine component to drive the reaction to completion, as seen in analogous acyl chloride-amine couplings .

- Workup refinement : Replace traditional column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher purity and scalability .

Q. What strategies resolve contradictions in reported biological activity data for trimethoxybenzamide analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate pharmacophores. For example, replacing 3,4,5-trimethoxy groups with halogens alters lipophilicity and target binding .

- Assay standardization : Re-evaluate activity under consistent conditions (e.g., pH, temperature, microbial strains) to minimize variability.

- Mechanistic profiling : Use molecular docking or enzyme inhibition assays (e.g., tyrosinase inhibition in melanogenesis studies) to correlate structure with specific pathways .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodological Answer :

- Hydrogen bonding networks : NH···O and OH···O interactions (e.g., N9—H9⋯O17 and O16—H16⋯O8 in analogous structures) create 2D networks parallel to the ab plane, stabilizing the lattice .

- Van der Waals forces : Methoxy groups enhance packing density via CH-π interactions. Computational tools (e.g., Mercury software) can model these interactions and predict solubility .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.